molecular formula C15H33BO3 B12107459 Pentan-2-ol, triester with boric acid CAS No. 40589-08-0

Pentan-2-ol, triester with boric acid

Cat. No.: B12107459
CAS No.: 40589-08-0
M. Wt: 272.2 g/mol
InChI Key: GDTULZWIULVWTC-UHFFFAOYSA-N
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Description

2-Pentanol, triester with boric acid (H3BO3) is an organic compound formed by the esterification of 2-pentanol with boric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pentanol, triester with boric acid involves the reaction of 2-pentanol with boric acid under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the esterification process. The general reaction can be represented as follows:

[ \text{3 C}5\text{H}{12}\text{O} + \text{H}_3\text{BO}_3 \rightarrow \text{C}_9\text{H}_9\text{BO}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of 2-pentanol, triester with boric acid is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Pentanol, triester with boric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boric acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester back to 2-pentanol and boric acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require catalysts like sulfuric acid or other strong acids.

Major Products Formed

    Oxidation: Boric acid and various oxidation products.

    Reduction: 2-Pentanol and boric acid.

    Substitution: New esters or other substituted products depending on the reagents used.

Scientific Research Applications

2-Pentanol, triester with boric acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential use in biological assays and as a preservative.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-pentanol, triester with boric acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release boric acid, which can then interact with biological molecules. Boric acid is known to exhibit antibacterial and antifungal properties, making the compound useful in medical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyn-1-ol, triester with boric acid (H3BO3)
  • 2-Pentanol, 4-methyl-, triester with boric acid (H3BO3)

Uniqueness

2-Pentanol, triester with boric acid is unique due to its specific esterification with 2-pentanol, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

40589-08-0

Molecular Formula

C15H33BO3

Molecular Weight

272.2 g/mol

IUPAC Name

tripentan-2-yl borate

InChI

InChI=1S/C15H33BO3/c1-7-10-13(4)17-16(18-14(5)11-8-2)19-15(6)12-9-3/h13-15H,7-12H2,1-6H3

InChI Key

GDTULZWIULVWTC-UHFFFAOYSA-N

Canonical SMILES

B(OC(C)CCC)(OC(C)CCC)OC(C)CCC

Origin of Product

United States

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